molecular formula C65H106O31 B2656877 Hederacolchiside F CAS No. 68027-14-5

Hederacolchiside F

Cat. No. B2656877
CAS RN: 68027-14-5
M. Wt: 1383.532
InChI Key: NYAMJIKFXJLBLC-RZGQGJBISA-N
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Description

Hederacolchiside F is a type of saponin. Saponins like Hederacolchiside F have been found to exhibit strong total antioxidant activity .


Molecular Structure Analysis

Hederacolchiside F has a molecular formula of C65H106O31. Its average mass is 1383.519 Da and its monoisotopic mass is 1382.671753 Da .


Physical And Chemical Properties Analysis

Hederacolchiside F has a density of 1.5±0.1 g/cm3. It has a molar refractivity of 328.2±0.4 cm3. It has 31 H bond acceptors and 18 H bond donors. It has 17 freely rotating bonds. Its polar surface area is 492 Å2 and its molar volume is 902.5±5.0 cm3 .

Scientific Research Applications

Antischistosomal Activity

Schistosomiasis, caused by Schistosoma parasites, is a neglected tropical disease. Hederacolchiside F (HSA) has demonstrated potent antischistosomal effects. Studies have shown that HSA significantly reduces worm burden in mice harboring Schistosoma japonicum or S. mansoni . Moreover, it outperforms current drugs like praziquantel and artesunate. HSA may hold promise as a novel antischistosomal agent.

Antiproliferative Properties Against Cancer Cells

HSA exhibits broad-spectrum antiproliferation inhibitory activities against human cancer cell lines. Its trisaccharide scaffold contributes to this effect, making it a potential candidate for cancer therapy . Further research is warranted to explore its specific mechanisms and potential clinical applications.

Autophagy Suppression

Autophagy plays a crucial role in cellular homeostasis and disease progression. HSA has been investigated for its ability to suppress autophagy, which could have implications in various pathological conditions . Understanding its precise mechanisms and identifying relevant disease contexts are essential.

Neuroprotective Potential

Emerging evidence suggests that HSA may have neuroprotective effects. Its ability to modulate neuronal function and protect against neurodegenerative processes warrants further exploration . Neuroscientists and pharmacologists are actively investigating this aspect.

Cardiovascular Applications

HSA’s impact on cardiovascular health remains an area of interest. Preliminary studies hint at its potential to influence vascular function and protect against certain cardiovascular disorders. Researchers are studying its effects on endothelial cells, blood vessels, and cardiac tissue .

Kang, N., Shen, W., Gao, H., Feng, Y., Zhu, W., Yang, S., … & Yu, D. (2018). Antischistosomal Properties of Hederacolchiside A1 Isolated from Pulsatilla chinensis. Molecules, 23(6), 1431. Read more Cancers. (2023). Hederacolchiside A1 Suppresses Autophagy by… Cancers, 15(4), 1272. Read more Hederacolchiside A1 (HSA), a known structure which contains a trisaccharide scaffold, manifests strong and broad-spectrum antiproliferation inhibitory activities against human cancer cell lines . PDF

Mechanism of Action

While the specific mechanism of action for Hederacolchiside F is not well-documented, related compounds such as Hederacolchiside A1 have been studied for their antischistosomal activity .

Safety and Hazards

Hederacolchiside F should be handled with care to avoid inhalation and contact with skin, eyes, and clothing. It is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The future research directions for Hederacolchiside F could involve further investigation into its antioxidant activity and potential anticancer effects. More research is needed to understand its synthesis, chemical reactions, and mechanism of action .

properties

IUPAC Name

[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H106O31/c1-25-36(69)41(74)47(80)54(87-25)94-51-32(23-85-53-46(79)43(76)38(71)29(20-66)89-53)92-57(50(83)45(51)78)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)93-58-52(95-55-48(81)42(75)37(70)26(2)88-55)40(73)31(22-86-58)91-56-49(82)44(77)39(72)30(21-67)90-56/h9,25-26,28-58,66-83H,10-24H2,1-8H3/t25-,26-,28-,29+,30+,31-,32+,33+,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAMJIKFXJLBLC-XESJUBLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)COC1C(C(C(C(O1)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H106O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is known about the antioxidant activity of Hederacolchiside F?

A1: Hederacolchiside F, a saponin isolated from Hedera colchica, has demonstrated significant antioxidant activity in several studies. [, ] One study compared its activity to known antioxidants like α-tocopherol, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT). [] Results showed that Hederacolchiside F exhibited strong total antioxidant activity, effectively inhibiting lipid peroxidation in a linoleic acid emulsion assay. [] At a concentration of 75 µg/mL, it showed 75% inhibition, highlighting its potential as a natural antioxidant. []

Q2: Are there other saponins from ivy species that exhibit similar antioxidant properties?

A2: Yes, research indicates that other saponins isolated from Hedera helix and Hedera colchica also possess antioxidant properties. [, ] Specifically, α-hederin and hederasaponin-C from Hedera helix, alongside hederacolchiside-E from Hedera colchica, displayed notable antioxidant activity comparable to Hederacolchiside F. [] This suggests that these ivy species may be valuable sources of natural antioxidants.

Q3: Has Hederacolchiside F been investigated for its potential in treating diabetes?

A3: While Hederacolchiside F itself hasn't been directly studied in the context of diabetes treatment, a closely related compound, stigmasterol-3-O-β-d-glucoside, also isolated from Akebia quinata (which contains Hederacolchiside F []), has shown promising results. [] This compound demonstrated the ability to enhance glucose-stimulated insulin secretion (GSIS) in INS-1 rat pancreatic β-cells. [] Furthermore, it upregulated key proteins involved in pancreatic β-cell function, including pancreas/duodenum homeobox protein-1 (PDX-1), suggesting potential for managing Type 2 diabetes. []

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